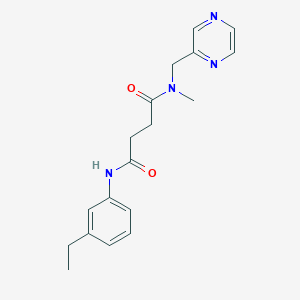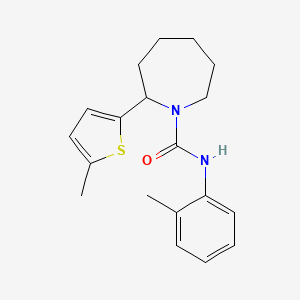
N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide, also known as EPMS, is a chemical compound that has been extensively studied in scientific research. It is a succinimide derivative that has shown potential in various applications, including as an anticonvulsant and antinociceptive agent.
作用機序
The exact mechanism of action of N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide is not fully understood, but it is believed to act on the GABAergic system. This compound has been shown to increase the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is believed to be responsible for the anticonvulsant and antinociceptive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. Additionally, this compound has been shown to decrease the levels of glutamate in the brain, which is believed to be responsible for its anticonvulsant effects. This compound has also been shown to have a potent analgesic effect, which is believed to be due to its ability to modulate the activity of the opioid system.
実験室実験の利点と制限
N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action is fairly well-understood. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, it has not yet been tested in human clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could be conducted to investigate the long-term effects of this compound and its potential for use in humans. Finally, this compound could be further studied for its potential in other applications, such as in the treatment of anxiety or depression.
Conclusion:
In conclusion, N-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and it has been extensively studied for its potential anticonvulsant and antinociceptive properties. While its mechanism of action is not fully understood, this compound has been shown to have a variety of biochemical and physiological effects. This compound has several advantages for lab experiments, but its long-term effects and safety in humans are still unknown. Future research could focus on optimizing the synthesis method, investigating the long-term effects of this compound, and exploring its potential for use in other applications.
合成法
The synthesis of N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide involves the reaction between 2-pyrazinecarboxaldehyde and N-(3-ethylphenyl)-N-methylsuccinimide in the presence of a base catalyst. The reaction yields this compound as a white solid with a melting point of 178-180°C. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable compound for various research applications.
科学的研究の応用
N'-(3-ethylphenyl)-N-methyl-N-(2-pyrazinylmethyl)succinamide has been studied extensively for its potential anticonvulsant and antinociceptive properties. It has been shown to have a significant effect on reducing seizures in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have a potent analgesic effect, making it a potential candidate for the treatment of pain.
特性
IUPAC Name |
N-(3-ethylphenyl)-N'-methyl-N'-(pyrazin-2-ylmethyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-14-5-4-6-15(11-14)21-17(23)7-8-18(24)22(2)13-16-12-19-9-10-20-16/h4-6,9-12H,3,7-8,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIQOXVETWKPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC(=O)N(C)CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B5081400.png)
![N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5081408.png)

![N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B5081425.png)
![5-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5081433.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5081440.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5081458.png)
![2-[{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5081462.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5081464.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5081466.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5081467.png)
![N-dibenzo[b,d]furan-3-yl-2-(4-methoxyphenoxy)acetamide](/img/structure/B5081468.png)
![2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5081482.png)

